molecular formula C20H13ClN2O3 B5099266 5-(3-Aminophenoxy)-2-(3-chlorophenyl)isoindole-1,3-dione

5-(3-Aminophenoxy)-2-(3-chlorophenyl)isoindole-1,3-dione

Cat. No.: B5099266
M. Wt: 364.8 g/mol
InChI Key: DQCWEMUWFKWEDF-UHFFFAOYSA-N
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Description

5-(3-Aminophenoxy)-2-(3-chlorophenyl)isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindole core substituted with aminophenoxy and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenoxy)-2-(3-chlorophenyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Substitution Reactions: The aminophenoxy and chlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to facilitate the substitution process.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenoxy)-2-(3-chlorophenyl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Strong bases like sodium hydroxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

5-(3-Aminophenoxy)-2-(3-chlorophenyl)isoindole-1,3-dione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(3-Aminophenoxy)-2-(3-chlorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy and chlorophenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Aminophenoxy)-2-phenylisoindole-1,3-dione: Lacks the chlorophenyl group, which may affect its binding affinity and specificity.

    5-(3-Chlorophenoxy)-2-(3-aminophenyl)isoindole-1,3-dione: The positions of the aminophenoxy and chlorophenyl groups are swapped, potentially altering its reactivity and biological activity.

Uniqueness

5-(3-Aminophenoxy)-2-(3-chlorophenyl)isoindole-1,3-dione is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-(3-aminophenoxy)-2-(3-chlorophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c21-12-3-1-5-14(9-12)23-19(24)17-8-7-16(11-18(17)20(23)25)26-15-6-2-4-13(22)10-15/h1-11H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCWEMUWFKWEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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